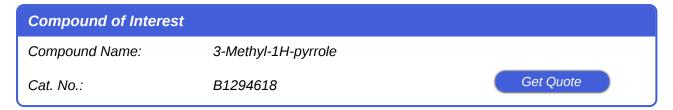


Application Notes and Protocols: 3-Methyl-1Hpyrrole in Medicinal Chemistry

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For Researchers, Scientists, and Drug Development Professionals

The **3-Methyl-1H-pyrrole** scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of biologically active compounds. Its derivatives have demonstrated significant potential in the development of novel therapeutics, particularly in the areas of oncology and inflammation. This document provides an overview of the applications of **3-Methyl-1H-pyrrole** in medicinal chemistry, including quantitative data on bioactive compounds, detailed experimental protocols, and visualizations of relevant signaling pathways.

I. Bioactive 3-Methyl-1H-pyrrole Derivatives: A Quantitative Overview

Derivatives of **3-Methyl-1H-pyrrole** have been synthesized and evaluated for their inhibitory activity against various biological targets, primarily protein kinases and tubulin. The following tables summarize the quantitative data for selected compounds, showcasing their potential as anticancer agents.

Table 1: Anticancer Activity of **3-Methyl-1H-pyrrole** Derivatives against Human Cancer Cell Lines



| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (μM) | Reference |
|-------------|--|----------------------------|--------------|-----------|
| 1 | 3-acetyl-2- methyl-5-(2- nitrophenyl)-1H- pyrrole | MCF-7 (Breast) | Low μM range | [1] |
| 2 | 3-acetyl-2- methyl-1H- pyrrolo[3,2- c]quinoline derivative | HeLa (Cervical) | Low μM range | [1] |
| 30 | 1,3-diaryl-pyrrole derivative | BChE inhibition | 1.71 | a |
| 3р | 1,3-diaryl-pyrrole derivative | BChE inhibition | - | a |
| cpd 19 | 3,4-dimethoxy phenyl at 4th position | MGC 80-3, HCT- 116, CHO | 1.0 - 1.7 | [2] |
| cpd 21 | 3,4-dimethoxy phenyl at 4th position | HepG2, DU145, CT-26 | 0.5 - 0.9 | [2] |
| cpd 15 | 3,4-dimethoxy phenyl at 4th position | A549 | 3.6 | [2] |

Note:"-": Data not available in the cited source.

Table 2: Kinase Inhibitory Activity of **3-Methyl-1H-pyrrole** Derivatives



| Compound ID | Target Kinase | IC50 (nM) | Reference |
|----------------------|---------------|-------------------|-----------|
| CHK1 Inhibitor | CHK1 | Potent Inhibition | b |
| VEGFR-2 Inhibitor | VEGFR-2 | Potent Inhibition | [3] |
| EGFR Inhibitor | EGFR | Potent Inhibition | [3] |
| Raf Kinase Inhibitor | Raf | Potent Inhibition | С |
| TNIK Inhibitor | TNIK | < 1 | [4] |

II. Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative **3-Methyl- 1H-pyrrole** derivative and a key biological assay for evaluating its anticancer activity.

Protocol 1: Synthesis of 3-Acetyl-2-methyl-5-(2-nitrophenyl)-1H-pyrrole

This protocol is adapted from a general procedure for the synthesis of 3-acetyl-2-methyl-pyrrole derivatives[1].

Materials:

- Diketone 1 (starting material)
- Ammonium acetate
- · Acetic acid
- · Crushed ice
- Ethanol (for recrystallization)

Procedure:

To a solution of diketone 1 (10 mmol) in acetic acid (50 mL), add ammonium acetate (10 mmol).



- Heat the mixture under reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the solution to cool to room temperature.
- Pour the cooled solution into crushed ice to precipitate the product.
- Collect the precipitate by filtration.
- Recrystallize the crude product from ethanol to yield the purified 3-acetyl-2-methyl-5-(2-nitrophenyl)-1H-pyrrole.

Protocol 2: Tubulin Polymerization Inhibition Assay

This protocol describes a method to evaluate the inhibitory effect of **3-Methyl-1H-pyrrole** derivatives on tubulin polymerization, a key mechanism for many anticancer drugs[5][6].

Materials:

- Purified tubulin
- Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)
- Test compound (dissolved in a suitable solvent, e.g., DMSO)
- Spectrophotometer with temperature control

Procedure:

- Prepare a solution of tubulin in polymerization buffer.
- Add the test compound at various concentrations to the tubulin solution. An equivalent volume of the solvent should be used as a control.
- Incubate the mixture at 37°C to initiate tubulin polymerization.
- Monitor the change in absorbance at 340 nm over time using a spectrophotometer. An
 increase in absorbance indicates tubulin polymerization.



- Calculate the percentage of inhibition of tubulin polymerization for each concentration of the test compound compared to the control.
- Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

III. Signaling Pathways and Mechanisms of Action

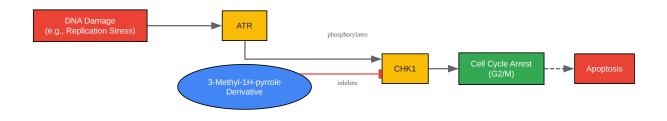
3-Methyl-1H-pyrrole derivatives exert their biological effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The following diagrams, generated using the DOT language, illustrate some of the critical pathways targeted by these compounds.

A. Kinase Inhibition

Many **3-Methyl-1H-pyrrole** derivatives function as kinase inhibitors, targeting enzymes that are often dysregulated in cancer.

1. ATR-CHK1 Signaling Pathway:

The ATR-CHK1 pathway is a crucial component of the DNA damage response. Inhibition of CHK1 can lead to the accumulation of DNA damage in cancer cells, ultimately triggering apoptosis[7][8][9].



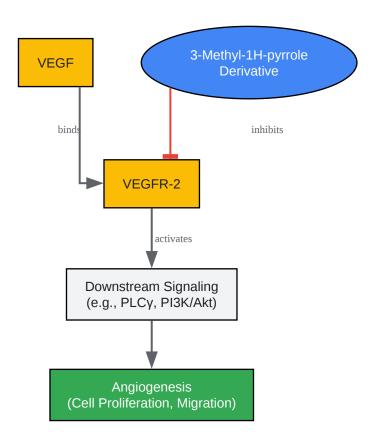
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Caption: ATR-CHK1 signaling pathway and its inhibition by **3-Methyl-1H-pyrrole** derivatives.

2. VEGFR-2 Signaling Pathway:



Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibiting VEGFR-2 can block tumor angiogenesis[2][3][10][11][12].



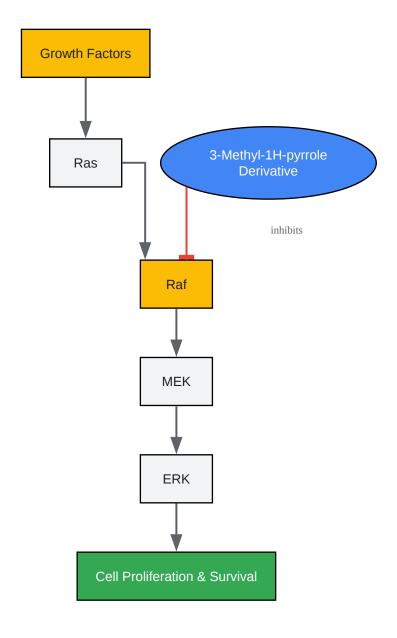
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Caption: VEGFR-2 signaling pathway and its inhibition by **3-Methyl-1H-pyrrole** derivatives.

3. Raf/MEK/ERK Signaling Pathway:

The Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation and survival. Mutations in this pathway are common in many cancers, making it an attractive target for therapeutic intervention[13][14][15][16].





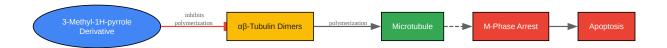
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Caption: Raf/MEK/ERK signaling pathway and its inhibition by **3-Methyl-1H-pyrrole** derivatives.

B. Inhibition of Tubulin Polymerization

Certain **3-Methyl-1H-pyrrole** derivatives interfere with the dynamics of microtubules, which are essential for cell division, by inhibiting the polymerization of tubulin[6][17][18][19].





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Caption: Inhibition of tubulin polymerization by **3-Methyl-1H-pyrrole** derivatives.

IV. Conclusion

The **3-Methyl-1H-pyrrole** scaffold represents a versatile and valuable starting point for the design and development of novel therapeutic agents. The data and protocols presented herein highlight the significant potential of its derivatives as anticancer agents, primarily through the inhibition of key protein kinases and tubulin polymerization. Further exploration of this chemical space is warranted to identify and optimize new drug candidates with improved efficacy and safety profiles.

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